![molecular formula C13H13N5O2S B2853476 4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 1119392-04-9](/img/structure/B2853476.png)
4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
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Description
4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TDZD-8 belongs to the class of diazaquinazoline compounds and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis and Reactivity
The chemical compound 4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is structurally related to various heterocyclic compounds that have been studied for their unique reactivity and potential applications in chemical synthesis. For instance, compounds with imino and diazaquinazoline moieties have been investigated for their cycloaddition reactions, which are fundamental in synthesizing heterocyclic structures. L'abbé et al. (1991) explored cycloaddition-elimination reactions of 4-methyl-5-(substituted)-imino-Δ2-1,2,3,4-thiatriazolines with isocyanates, showcasing the potential of similar structures in forming complex heterocyclic compounds (L'abbé, Weyns, Sannen, Delbeke, & Toppet, 1991).
Polymer Synthesis
The synthesis of polymers utilizing heterocyclic compounds as building blocks is a growing field of research. The presence of reactive functional groups such as imino and diazquinazoline offers pathways to creating novel polymeric materials. Weber and Stadler (1988) discussed the synthesis of hydrophilic-hydrophobic two-component polymer networks using 1,2,4-triazoline-3,5-dione groups, highlighting the versatility of such heterocyclic compounds in crosslinking different polymer types to achieve desired material properties (Weber & Stadler, 1988).
Antimicrobial and Cytotoxic Potential
The exploration of heterocyclic compounds for biological activities, such as antimicrobial and cytotoxic effects, is a critical area of pharmaceutical research. Devi et al. (2013) synthesized novel precursors of oxazolidinone analogues of chloroquinoline, demonstrating inhibitory effects on the growth of cancer cell lines. This study indicates the potential of structurally related compounds, like this compound, in contributing to the development of new therapeutic agents (Devi, Asmat, Agrawal, Sharma, & Dwivedi, 2013).
properties
IUPAC Name |
4-amino-3-propyl-6-thiophen-2-yl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-2-5-18-10(14)8-9(16-13(18)20)12(19)17-11(15-8)7-4-3-6-21-7/h3-4,6H,2,5,14H2,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZAKVYZRZNZKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C2C(=NC1=O)C(=O)NC(=N2)C3=CC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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